molecular formula C13H19N3O3 B3009948 1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid CAS No. 1152866-40-4

1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid

Cat. No.: B3009948
CAS No.: 1152866-40-4
M. Wt: 265.313
InChI Key: XSOJFKTWIAOWCV-UHFFFAOYSA-N
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Description

1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

1-(Trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid is a compound that can be synthesized and modified through various chemical reactions. Dong (2011) improved the synthesis of the closely related 1H-pyrazole-4-carboxylic acid, achieving a significant increase in yield, from 70% to 97.1%, using a method involving Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).

Chemical Reactions and Derivatives

Şener et al. (2002) focused on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis and reactions of various 1H-pyrazole-3-carboxylic acid derivatives. These reactions enabled the creation of ester or amide derivatives and other complex compounds, such as pyrazolo[3,4-d]-pyridazinone derivatives (Şener et al., 2002).

Solid-Phase Syntheses

Shen et al. (2000) developed versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This method involves condensation, cyclization, activation of the linker, and cleavage using amines, providing products in excellent yields and purities (Shen, Shu, & Chapman, 2000).

Antibacterial Activities

Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The findings indicated that certain derivatives, such as the sulfamide derivative, showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Conformational Studies

Kusakiewicz-Dawid et al. (2017) conducted studies on model compounds containing 3‐amino‐1H‐pyrazole‐5‐carboxylic acid residue. Using various analytical methods, they investigated the conformational preferences related to the presence of intramolecular interactions formed within the studied residue (Kusakiewicz-Dawid et al., 2017).

Mechanism of Action

The mechanism of action of “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” would depend on its specific application. As a derivative of pyrazole, it may have potential applications in medicinal chemistry, given that pyrazole derivatives are known to possess a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” would depend on its specific properties . It’s important to handle all chemical compounds with appropriate safety precautions.

Future Directions

The future directions for research on “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” could include exploring its potential applications in various fields, such as medicinal chemistry, given the known biological activities of pyrazole derivatives .

Properties

IUPAC Name

1-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-10(9(2)16(3)15-8)11(17)14-13(12(18)19)6-4-5-7-13/h4-7H2,1-3H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOJFKTWIAOWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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